molecular formula C6H9BN2O4S B13706648 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid

Cat. No.: B13706648
M. Wt: 216.03 g/mol
InChI Key: FNGMDXUCYYGPMK-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a pyrazole ring, which is further functionalized with a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the pyrazole ring, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the incorporation of the boronic acid functionality. The reaction conditions for each step can vary, but they often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is known to undergo a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonyl derivatives or reduction to yield cyclopropyl-substituted pyrazoles.

    Substitution Reactions:

Scientific Research Applications

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is largely dependent on its ability to interact with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The cyclopropylsulfonyl group can also influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action .

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid can be compared with other boronic acid derivatives and pyrazole-based compounds. Some similar compounds include:

    Phenylboronic Acid: A widely used boronic acid derivative in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Pyrazole-4-boronic Acid: Another pyrazole-based boronic acid with similar reactivity but different structural features.

    Cyclopropylsulfonylbenzene: A compound with a similar cyclopropylsulfonyl group but lacking the pyrazole and boronic acid functionalities.

The uniqueness of this compound lies in its combination of the cyclopropylsulfonyl group, pyrazole ring, and boronic acid moiety, which imparts distinct reactivity and versatility in various chemical transformations .

Properties

Molecular Formula

C6H9BN2O4S

Molecular Weight

216.03 g/mol

IUPAC Name

(1-cyclopropylsulfonylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C6H9BN2O4S/c10-7(11)6-3-4-9(8-6)14(12,13)5-1-2-5/h3-5,10-11H,1-2H2

InChI Key

FNGMDXUCYYGPMK-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)S(=O)(=O)C2CC2)(O)O

Origin of Product

United States

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